Predicted Physicochemical Distinction Between 3-Methoxybenzyl and 4-Methoxybenzyl Isomers
The target 3-methoxybenzyl compound exhibits a predicted normal boiling point of 565.7 ± 50.0 °C and a predicted density of 1.33 ± 0.1 g/cm³ . In contrast, the 4-methoxybenzyl positional isomer (CAS 374915-76-1) is predicted to boil at 555.7 ± 50.0 °C with a density of 1.2 ± 0.1 g/cm³ . The ~10 °C higher boiling point and ~0.13 g/cm³ greater density suggest stronger intermolecular interactions in the meta‑substituted compound.
| Evidence Dimension | Predicted boiling point and density |
|---|---|
| Target Compound Data | BP 565.7 ± 50.0 °C; density 1.33 ± 0.1 g/cm³ |
| Comparator Or Baseline | 2-Chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 374915-76-1): BP 555.7 ± 50.0 °C; density 1.2 ± 0.1 g/cm³ |
| Quantified Difference | ΔBP ≈ +10 °C; Δdensity ≈ +0.13 g/cm³ |
| Conditions | Predicted values (ACD/Labs or analogous engine; no experimental measurement reported) |
Why This Matters
For preparative chromatography, distillation, or formulation development, the higher boiling point and density of the meta isomer may necessitate adjusted solvent gradients or temperature ramps relative to the para isomer, influencing procurement-driven method transfer.
